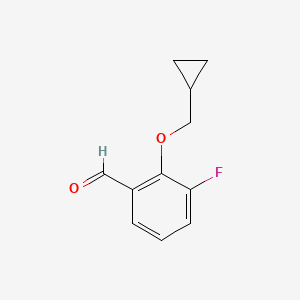

2-Cyclopropylmethoxy-3-fluorobenzaldehyde

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-13)11(10)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOXDTFTIQEMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropylmethoxy-3-fluorobenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C10H11F1O1

- Molecular Weight : 182.20 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory and neurodegenerative pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibition of phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. For instance, PDE inhibitors are known to enhance cyclic AMP levels, leading to various physiological effects such as anti-inflammatory responses and improved neuronal function .

Antiviral Activity

A study focused on enterovirus inhibitors highlighted the potential of compounds related to this compound in targeting viral proteins. The research utilized computer-aided drug design to identify effective analogs that inhibit viral replication by targeting conserved viral proteins . Although specific data on this compound is limited, its structural similarities suggest potential antiviral properties.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Similar aldehydes have been studied for their ability to protect neuronal cells from oxidative stress. A related compound, 4-CF3-PBN, demonstrated significant neuroprotective effects against oxidative stress-induced cell death in glial cells . While direct studies on this compound are lacking, this suggests a promising avenue for future research.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 2-Cyclopropylmethoxy-3-fluorobenzaldehyde exhibit potential as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers, including glioblastoma and acute myeloid leukemia (AML) . The compound's structural features may allow it to act as a selective inhibitor of these enzymes, providing a targeted therapeutic strategy.

1.2 Neurological Disorders

The compound has also been evaluated for its effects on neurological conditions. For instance, related benzaldehyde derivatives have shown promise in modulating ion channels associated with epilepsy . The design and synthesis of such compounds could lead to novel treatments for pharmacoresistant forms of epilepsy.

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique cyclopropyl group allows for various functionalizations that can lead to the development of new materials or pharmaceuticals.

2.2 Synthesis of Heterocycles

The compound can be utilized in the synthesis of heterocyclic compounds, which are crucial in drug development due to their diverse biological activities. The introduction of the methoxy and fluorine groups enhances the reactivity and selectivity of subsequent reactions, making it a valuable precursor in synthetic chemistry .

Case Studies

Preparation Methods

Etherification of 3-Hydroxy-4-fluorobenzaldehyde with Cyclopropylmethanol

One representative method involves the reaction of 3-hydroxy-4-fluorobenzaldehyde with cyclopropylmethanol in the presence of a strong base such as potassium hydride (KH) or sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

- Under an inert nitrogen atmosphere, dissolve 3-hydroxy-4-fluorobenzaldehyde in DMF or DMAc.

- Cool the solution to 10–15 °C.

- Add potassium hydride or sodium hydride carefully to generate the phenolate ion.

- Slowly add cyclopropylmethanol to the reaction mixture.

- Warm the reaction to 60–130 °C and stir for 10–15 hours.

- After completion, quench the reaction with dilute hydrochloric acid to pH ~2.

- Extract the product with ethyl acetate, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

- Purify by recrystallization or chromatography if necessary.

Example yields and purities from patent data:

| Entry | Starting Halogenated Hydroxybenzaldehyde | Base Used | Solvent | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-bromo-4-hydroxybenzaldehyde | KH | Acetone | 70 | 15 | 80 | 92.5 |

| 2 | 3-iodo-4-hydroxybenzaldehyde | NaH | DMF | 130 | 12 | 80 | 85.6 |

| 3 | 3-chloro-4-hydroxybenzaldehyde | NaH | Cyclopropylmethanol | 100 | 10 | 82 | 88 |

| 4 | 3-bromo-4-hydroxybenzaldehyde | KH | DMAc | 60 | 12 | 92 | 94.6 |

Alternative Synthetic Routes and Considerations

- The halogen substituent on the hydroxybenzaldehyde (Br, I, Cl) influences reactivity and yield.

- Use of different polar aprotic solvents (DMF, DMAc, acetone) affects solubility and reaction kinetics.

- Reaction temperature and time are optimized to balance conversion and side reactions.

- The reaction is performed under inert atmosphere to prevent oxidation or moisture interference.

- Post-reaction acidification and organic extraction steps are critical for product isolation.

Subsequent Functional Group Transformations (If Applicable)

While the primary focus is on the preparation of 2-cyclopropylmethoxy-3-fluorobenzaldehyde, related compounds may undergo further transformations such as oxidation to acids or Grignard reactions to introduce other functionalities. However, these are beyond the scope of this aldehyde preparation.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Starting material | 3-hydroxy-4-fluorobenzaldehyde | Halogenated variants used |

| Base | Potassium hydride (KH), Sodium hydride (NaH) | Strong bases to generate phenolate |

| Solvent | DMF, DMAc, Acetone | Polar aprotic solvents preferred |

| Temperature | 10–130 °C | Lower temps for base addition; higher for reaction |

| Reaction time | 10–15 hours | Sufficient for complete conversion |

| Atmosphere | Nitrogen (inert) | Prevents oxidation and moisture |

| Workup | Acid quench (pH 2), ethyl acetate extraction, brine wash, drying | Standard organic workup |

| Yield | 80–92% | High yields reported |

| Purity (HPLC) | 85–95% | High purity achievable |

Research Findings and Industrial Relevance

- The described methods exhibit good reaction selectivity and high yields , making them suitable for scale-up.

- Use of low-cost reagents and mild reaction conditions enhances industrial feasibility.

- Avoidance of highly toxic reagents and solvents aligns with environmental protection standards .

- The reaction conditions are safe and controllable , critical for reproducibility in pharmaceutical or fine chemical manufacturing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.